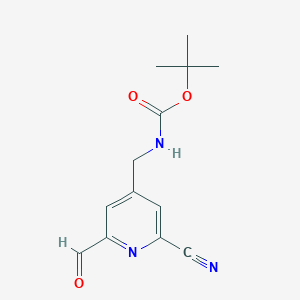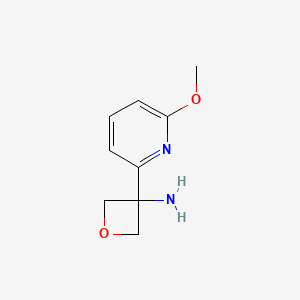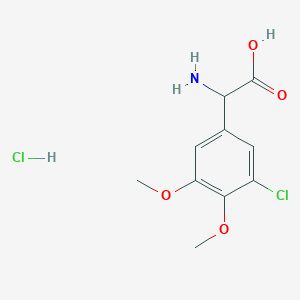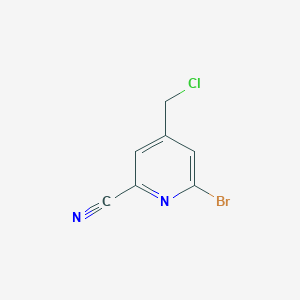
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and carbamate groups, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 4-formyl-5-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Tert-butyl (4-carboxy-5-hydroxypyridin-3-YL)methylcarbamate.
Reduction: Tert-butyl (4-hydroxymethyl-5-hydroxypyridin-3-YL)methylcarbamate.
Substitution: Tert-butyl (4-alkoxy-5-hydroxypyridin-3-YL)methylcarbamate.
科学研究应用
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding, leading to inhibition or modulation of the target’s activity .
相似化合物的比较
Similar Compounds
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)methylcarbamate: Similar structure but with a methoxy group instead of a formyl group.
Tert-butyl (5-bromo-3-methoxypyridin-2-YL)methylcarbamate: Contains a bromo substituent, which alters its reactivity and applications.
Uniqueness
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, providing a versatile platform for further functionalization and diverse chemical reactions .
属性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-formyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-5-8-4-13-6-10(16)9(8)7-15/h4,6-7,16H,5H2,1-3H3,(H,14,17) |
InChI 键 |
GZGRBTSPHDYGBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


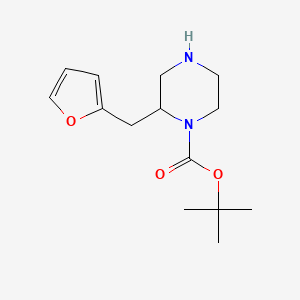
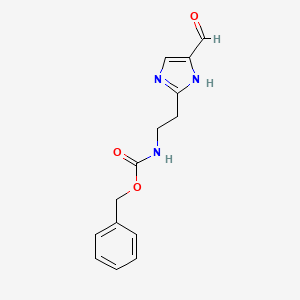
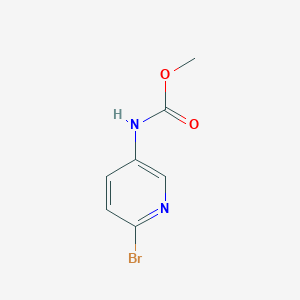
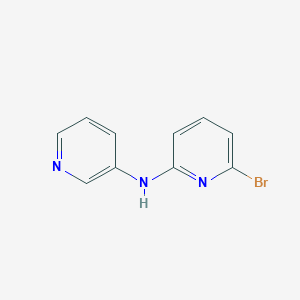

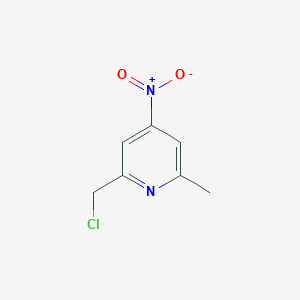

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
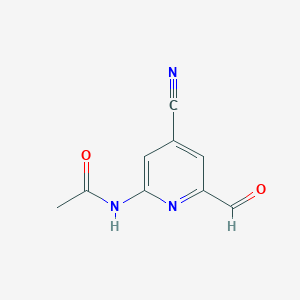
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
